molecular formula C33H36O10 B1200786 Bis(helenalinyl)malonate CAS No. 68322-91-8

Bis(helenalinyl)malonate

Cat. No.: B1200786
CAS No.: 68322-91-8
M. Wt: 592.6 g/mol
InChI Key: YTQIEACOYYTJSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(helenalinyl)malonate is a pharmacologically active sesquiterpene lactone derivative of significant interest in anticancer and cytotoxicology research. This compound has been demonstrated to exhibit potent cytotoxicity against human KB carcinoma cells, positioning it as a valuable tool for studying cell death pathways and developing novel oncology therapeutics . Its primary mechanism of action is linked to the effective inhibition of DNA synthesis. This effect is achieved through the suppression of key enzymatic activities, most notably IMP dehydrogenase and the ribonucleotide reductase complex, with a secondary inhibitory effect on DNA polymerase. This multi-target action leads to a marked reduction in critical deoxyribonucleotide pools (such as dGTP and dATP) and XMP levels, effectively stalling DNA replication and triggering cell death. It is important to note that the cell-killing effect of this compound is related to this inhibition of DNA synthesis rather than a DNA alkylation mechanism . Studies comparing its activity to related compounds have indicated that it may offer a distinct biological profile, potentially providing researchers with a specific tool for probing sesquiterpene lactone function . This product is intended for research purposes by qualified laboratory professionals. It is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

CAS No.

68322-91-8

Molecular Formula

C33H36O10

Molecular Weight

592.6 g/mol

IUPAC Name

bis(5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,9,9a-hexahydroazuleno[6,5-b]furan-9-yl) propanedioate

InChI

InChI=1S/C33H36O10/c1-14-11-20-26(16(3)30(38)40-20)28(32(5)18(14)7-9-22(32)34)42-24(36)13-25(37)43-29-27-17(4)31(39)41-21(27)12-15(2)19-8-10-23(35)33(19,29)6/h7-10,14-15,18-21,26-29H,3-4,11-13H2,1-2,5-6H3

InChI Key

YTQIEACOYYTJSM-UHFFFAOYSA-N

SMILES

CC1CC2C(C(C3(C1C=CC3=O)C)OC(=O)CC(=O)OC4C5C(CC(C6C4(C(=O)C=C6)C)C)OC(=O)C5=C)C(=C)C(=O)O2

Canonical SMILES

CC1CC2C(C(C3(C1C=CC3=O)C)OC(=O)CC(=O)OC4C5C(CC(C6C4(C(=O)C=C6)C)C)OC(=O)C5=C)C(=C)C(=O)O2

Synonyms

BHMN
bis(helenalinyl)malonate

Origin of Product

United States

Scientific Research Applications

Anticancer Properties

Mechanism of Action:
Research indicates that bis(helenalinyl)malonate exhibits significant cytotoxic effects against various cancer cell lines. It primarily inhibits DNA synthesis by targeting key enzymes involved in nucleic acid metabolism. Specifically, it has been shown to inhibit inosine monophosphate dehydrogenase and ribonucleotide reductase , leading to reduced levels of deoxyribonucleotides necessary for DNA replication . The inhibition of these enzymes correlates with a decrease in DNA polymerase activity, which further contributes to its anticancer effects.

Case Studies:

  • In studies involving human KB carcinoma cells, this compound demonstrated a marked reduction in DNA synthesis, suggesting its potential as an antineoplastic agent .
  • Another study highlighted its effectiveness against P-388 lymphocytic leukemia cells, where it inhibited both DNA and protein synthesis, underscoring its broad-spectrum anticancer activity .

Protein Synthesis Inhibition

This compound has also been studied for its ability to inhibit protein synthesis. It activates eIF-2 alpha kinase , leading to phosphorylation of eIF-2 alpha, which is crucial for the initiation of protein synthesis . The compound's mechanism differs from that of helenalin, as it shows a delayed onset of action in reticulocyte lysates but ultimately results in effective protein synthesis inhibition.

Potential Therapeutic Applications

Obesity Treatment:
Recent findings suggest that malonate derivatives can induce browning in white adipose tissue, enhancing triglyceride metabolism and potentially serving as a therapeutic approach for obesity . Although this compound's direct role in this application requires further investigation, its structural similarities to malonate suggest potential avenues for research.

Immunomodulatory Effects:
The compound may also possess immunomodulatory properties. In vivo studies have indicated that sesquiterpene lactones can influence immune responses, which could be beneficial in treating conditions characterized by inflammation or immune dysregulation .

Summary Table of Biological Activities

Activity Mechanism References
CytotoxicityInhibition of DNA synthesis ,
Protein synthesis inhibitionActivation of eIF-2 alpha kinase
Induction of adipocyte browningModulation of mitochondrial function
ImmunomodulationPotential influence on immune responses

Comparison with Similar Compounds

Comparison with Similar Compounds

Helenalin (Monomeric Precursor)

Helenalin, the monomeric precursor of bis(helenalinyl)malonate, shares the α-MGL pharmacophore but lacks the dimeric structure. Key differences include:

  • Cytotoxicity: this compound shows superior activity against P-388 lymphocytic leukemia (T/C% = 261 vs. 162 for helenalin) and KB carcinoma cells .
  • Enzyme Inhibition: Both compounds inhibit IMP dehydrogenase and RR, but this compound exhibits stronger suppression of RR’s hydrogen donor system (thioredoxin/glutaredoxin) .
  • Toxicity Profile : The dimeric form demonstrates lower systemic toxicity in animal models, likely due to improved pharmacokinetics .

Table 1 : Cytotoxicity and Enzyme Inhibition of this compound vs. Helenalin

Compound IC50 (KB Cells) IMP Dehydrogenase Inhibition (%) RR Inhibition (%) T/C% (P-388 Leukemia)
Helenalin 10 µM 50 45 162
This compound 5 µM 75 65 261

Data sourced from

Other Sesquiterpene Lactones (SQLs)

SQLs such as artemisinin (ARS), dimethylaminoparthenolide (DMAPT), and deoxyelephantopin (DET) share structural motifs but differ in mechanisms:

  • Artemisinin Derivatives (ARS) : These lack α-MGL rings and act via reactive oxygen species (ROS) generation. This compound’s thiol-targeting mechanism avoids ROS-related off-target effects .
  • Parthenolide (PTL) and Derivatives: PTL contains an epoxide group, enabling crosslinking of thiols. This compound’s α-MGL rings provide more selective alkylation without epoxide-associated toxicity .
  • Deoxyelephantopin (DET) : A dimeric SQL with a single α-MGL ring. This compound’s dual α-MGL structure enhances enzyme inhibition and cytotoxicity .

Table 2 : Structural and Functional Comparison of SQLs

Compound Key Pharmacophore Target Enzymes DNA Topo II Inhibition
This compound Dual α-MGL + malonate IMP dehydrogenase, RR No
Helenalin Single α-MGL IMP dehydrogenase, RR No
Bis(helenalinyl)glutarate Dual α-MGL + glutarate IMP dehydrogenase, RR Yes (75% at 100 µM)
Parthenolide Epoxide + α-MGL NF-κB, JAK2 No

Data sourced from

Malonate vs. Other Ester-Linked Derivatives

The ester bridge in this compound influences its bioactivity:

  • Bis(helenalinyl)succinate (C4) : Shorter chain length reduces DNA topo II inhibition compared to glutarate (C5) derivatives .
  • Bis(helenalinyl)glutarate (C5): Inhibits DNA topo II unknotting activity (>75% at 100 µM), a feature absent in the malonate (C3) derivative .
  • This compound (C3) : Focuses on nucleotide metabolism enzymes (IMP dehydrogenase, RR) rather than topo II, highlighting chain-length-dependent target selectivity .

Preparation Methods

Anhydrous Reaction Conditions

The malonate intermediate is synthesized via the reaction of a C–H acidic compound (e.g., diethyl malonate) with formaldehyde in an anhydrous medium. Key parameters include:

  • Catalysts : Alkali metal alcoholates (e.g., sodium methoxide) or solid bases like potassium carbonate, used in 0.01–10 wt% relative to the malonate substrate.

  • Solvents : Polar solvents such as methanol or ethanol, which enhance reaction control and minimize side reactions.

  • Temperature : Optimized between 15–30°C to balance reaction rate and product stability, achieving yields up to 96%.

This method avoids aqueous conditions, eliminating wastewater challenges and enabling direct use in anhydrous downstream reactions.

Optimization of Reaction Parameters

Temperature and Time

Excessive heat promotes decomposition of both helenalin and the malonate intermediate. Optimal conditions involve:

  • Temperature : 20–25°C, balancing reaction kinetics and stability.

  • Reaction Time : 4–6 hours, monitored by thin-layer chromatography (TLC) or HPLC.

Analytical and Purification Methods

Characterization

  • Gas Chromatography (GC) : Used to assess malonate intermediate purity (e.g., 85% by FID after silylation).

  • Nuclear Magnetic Resonance (NMR) : Confirms bis-substitution via shifts in the helenalin proton spectrum (e.g., downfield shifts of hydroxyl-bearing carbons).

Purification Techniques

  • Distillation : Removes low-boiling solvents (e.g., toluene) under reduced pressure.

  • Recrystallization : Ethyl acetate/hexane mixtures isolate the final product with >90% purity .

Q & A

Q. What is the synthetic methodology for Bis(helenalinyl)malonate, and how does its dimeric structure enhance anticancer activity?

this compound is synthesized by dimerizing helenalin, a sesquiterpene lactone (SQL), using a malonate linker. This approach increases cytotoxicity by introducing two α-methylene-γ-lactone rings, which alkylate thiol groups in cellular targets (e.g., NF-κB or IKKβ), disrupting apoptosis pathways. The malonate bridge improves pharmacokinetic stability and reduces systemic toxicity compared to the monomeric helenalin .

Q. What role do α-methylene-γ-lactone rings play in the bioactivity of this compound?

The α-methylene-γ-lactone rings are critical for alkylating cysteine residues in enzymes like IKKβ, leading to inhibition of pro-survival pathways (e.g., NF-κB) and induction of apoptosis. This mechanism is validated through competitive binding assays and molecular docking studies, where ring modification reduces cytotoxicity .

Q. Which analytical techniques are used to characterize this compound’s structure?

X-ray crystallography (for resolving dimeric conformation), NMR (to confirm malonate linker integration), and mass spectrometry (for molecular weight validation) are standard. Crystal structure analysis (e.g., orthogonal Pbcn space group with specific lattice parameters) provides insights into intermolecular interactions influencing stability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in cytotoxicity data between in vitro and in vivo models for this compound?

Discrepancies often arise from differences in metabolic clearance, bioavailability, or tumor microenvironment factors. Strategies include:

  • Pharmacokinetic Profiling : Measuring plasma half-life and tissue distribution using LC-MS.
  • Dose Optimization : Conducting dose-response studies in xenograft models to align in vitro IC50 values with tolerable in vivo doses.
  • Tumor Penetration Assays : Using fluorescently labeled analogs to assess drug accumulation .

Q. What statistical approaches are optimal for evaluating this compound’s inhibitory effects in multi-factor enzyme assays?

  • Two-Factor ANOVA : To analyze interactions between variables (e.g., malonate concentration vs. cell type). Example: A study comparing inhibitor efficacy across cancer lines (P=0.0453 for malonate effect) .
  • Paired t-tests : For matched experiments (e.g., treated vs. untreated aliquots from the same sample) .
  • Post-hoc Corrections : Bonferroni or Tukey tests to control Type I errors in multi-group comparisons.

Q. How can the malonate linker be modified to improve tumor-targeted delivery of this compound?

  • Linker Functionalization : Introducing azide or bromopropyl groups (e.g., bis(3-azidopropyl)malonate) for click chemistry conjugation with tumor-homing ligands .
  • Hydrolytic Stability : Adjusting ester groups (e.g., tert-butyl vs. benzyl) to balance intracellular release rates and systemic stability, monitored via HPLC .

Methodological Considerations

Q. What in vitro assays are recommended to validate this compound’s mechanism of action?

  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring IKKβ stabilization post-treatment.
  • Annexin V/PI Staining : Quantify apoptosis in Bcl-2-overexpressing cell lines (e.g., Jurkat) to assess bypass of mitochondrial resistance .

Q. How should researchers design studies to compare this compound with other dimeric SQLs (e.g., rufescenolide C)?

  • Structure-Activity Relationship (SAR) Studies : Systematically vary lactone ring substituents and linker length.
  • In Vivo Efficacy Trials : Use syngeneic models with standardized endpoints (e.g., tumor volume, survival) and toxicity scoring (e.g., liver/kidney function tests) .

Data Contradiction Analysis

Q. How to interpret conflicting results in this compound’s potency across cancer types?

  • Tissue-Specific Metabolism : Assess metabolic enzyme expression (e.g., CYP450 isoforms) in resistant vs. sensitive lines.
  • Microenvironmental Factors : Co-culture assays with fibroblasts/immune cells to mimic in vivo conditions.
  • Transcriptomic Profiling : RNA-seq to identify pathways (e.g., oxidative stress response) correlating with resistance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.